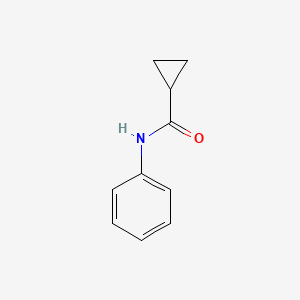

N-phenylcyclopropanecarboxamide

Vue d'ensemble

Description

“N-phenylcyclopropanecarboxamide” is a chemical compound . It is also known as “Cyclopropylfentanyl” and is classified under the group of Fentanyl analogues . It is included in Schedule I of the 1961 Single Convention on Narcotic Drugs .

Synthesis Analysis

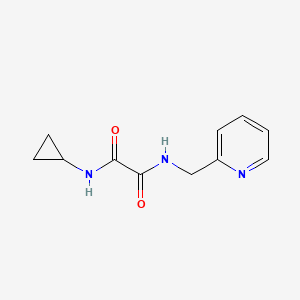

The synthesis of N-phenylcyclopropanecarboxamide and its analogs has been reported in several studies . For instance, one study describes the design and synthesis of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors . Another study reports the synthesis of the compound by the reaction of 1,2-dibromo-ethane with 1-benzoyl-N-phenyl-cyclopropane-carboxamide and K2CO3 in dimethyl-formamide .Molecular Structure Analysis

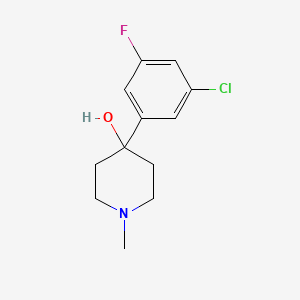

The molecular structure of N-phenylcyclopropanecarboxamide can be analyzed using various techniques . The molecular formula of the compound is C10H11NO . The structure of the compound can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

N-phenylcyclopropanecarboxamide and its analogs have been found to exhibit various biological activities . For example, N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs have been found to inhibit NLRP3 inflammasome, which is implicated in the progression of neurodegenerative diseases .Applications De Recherche Scientifique

NLRP3 Inflammasome Inhibitors

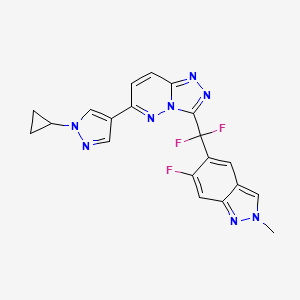

“N-phenylcyclopropanecarboxamide” analogs have been discovered as NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . It is associated with the pathogenesis of many common neurodegenerative diseases . Therefore, inhibition of NLRP3 inflammasome activation would be an effective therapeutic strategy for neuroinflammatory diseases .

Antagonists of Orexin Receptors

“N-phenylcyclopropanecarboxamide” has been used in the design and synthesis of a novel phenylcyclopropane series that are antagonists of orexin 1 and orexin 2 receptors . Orexin receptors are a family of hypothalamic neuropeptides and G protein-coupled receptors that regulate feeding behavior . Therefore, antagonists of these receptors could be valuable in the development of new treatments for disorders related to feeding behavior .

Propriétés

IUPAC Name |

N-phenylcyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10(8-6-7-8)11-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHYJSATRBHPLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenylcyclopropanecarboxamide | |

CAS RN |

2759-52-6 | |

| Record name | N-phenylcyclopropanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What are the structural characteristics of 1-Benzoyl-N-phenylcyclopropanecarboxamide?

A1: 1-Benzoyl-N-phenylcyclopropanecarboxamide exhibits a distinct V-shaped conformation in its crystal structure. This conformation arises from a dihedral angle of 88.7° between its two benzene rings. [] The molecule is linked together in the crystal structure through N—H⋯O hydrogen bonds, forming dimers around centers of inversion. []

Q2: How do derivatives of N-phenylcyclopropanecarboxamide interact with the Chemoattractant Receptor-Homologous Molecule Expressed on T Helper 2 Cells (CRTH2) receptor, and what are the downstream effects of this interaction?

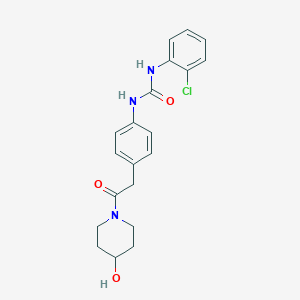

A2: Compounds like (2R,4S)-N-(1-benzoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylisobutyramide (K117) and (2R,4S)-N-(1-benzoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylcyclopropanecarboxamide (K604) act as potent and selective antagonists for the human CRTH2 receptor. [] These derivatives bind to CRTH2 and competitively inhibit the binding of its natural ligand, Prostaglandin D2 (PGD2). This antagonism effectively blocks PGD2-induced signaling through CRTH2, leading to the inhibition of downstream effects such as calcium influx and chemotaxis in cells expressing this receptor, particularly eosinophils. [] This inhibition of eosinophil migration has potential implications for the development of new therapeutic strategies for allergic diseases. []

Q3: Why was cyclopropyl fentanyl temporarily placed in Schedule I of the Controlled Substances Act?

A3: The synthetic opioid, -(1-phenethylpiperidin-4-yl)-N-phenylcyclopropanecarboxamide (cyclopropyl fentanyl), along with its isomers, esters, ethers, salts, and salts of isomers, esters, and ethers, was temporarily placed in Schedule I of the Controlled Substances Act due to an imminent hazard it posed to public safety. [] This scheduling, enacted by the Administrator of the Drug Enforcement Administration, aimed to mitigate risks associated with the substance by imposing strict regulatory controls and sanctions on its handling. []

Q4: Are there any known applications of N-phenylcyclopropanecarboxamide derivatives in the context of DNA damage?

A4: While specific research on N-phenylcyclopropanecarboxamide and its direct influence on DNA damage is limited within the provided context, a study explores the synthesis of furoquinoline and its effects on radical-induced DNA oxidation. [, ] Although the connection to N-phenylcyclopropanecarboxamide is not explicitly stated, this research highlights the potential relevance of similar compounds in understanding DNA damage and protection mechanisms.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B2946271.png)

![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2946286.png)

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2946288.png)

![N-(4-bromobenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2946289.png)